Product packaging for Acid orange 166(Cat. No.:CAS No. 141489-66-9)

Acid orange 166

Cat. No.: B1175880
CAS No.: 141489-66-9
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Description

Acid Orange 166 is a synthetic azo dye provided for research purposes. As a member of the azo dye family, it is characterized by the presence of one or more azo bonds (-N=N-) in its molecular structure, which are responsible for its color properties. Azo dyes like this compound are typically used in research settings to study dyeing processes for textile fibers such as wool and nylon, investigate wastewater treatment and decolorization methods, including microbial degradation, and explore photophysical properties due to their fluorescent characteristics. Researchers value this compound for probing the mechanisms of dye absorption and the environmental impact of industrial colorants. The product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

141489-66-9

Molecular Formula

C14H13IN5NaO6S

Synonyms

Acid orange 166

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Acid Orange 166

Novel Synthetic Routes for Acid Orange 166 Analogues and Derivatives

Developing novel synthetic routes for this compound analogues and derivatives often focuses on modifying the starting materials or the reaction conditions to achieve desired structural variations. Research into novel synthetic methodologies in photocatalysis, for instance, explores mild conditions for generating radical intermediates and coupling them with other catalytic processes, which could potentially be applied to dye synthesis cardiff.ac.uk. Similarly, novel synthetic routes have been explored for other complex molecules, such as bile acid derivatives, by employing strategies like CH insertion reactions to introduce new functionalities wgtn.ac.nz.

The synthesis of other dye derivatives, such as monoazo disperse dyes, has involved using different diazo and coupling components to yield dyes with varied colors and properties. iosrjournals.org This suggests that altering the amine and coupling components used in the synthesis of this compound could lead to a range of analogues with modified characteristics.

Functionalization Strategies for Tailored this compound Structures

Functionalization strategies aim to introduce specific chemical groups onto the this compound structure to tailor its properties, such as solubility, lightfastness, or interaction with different materials. For compounds like nanobodies, functionalization strategies have evolved from random modification to site-specific attachment of functional moieties using techniques such as chemoenzymatic approaches, expressed protein ligation, and bioorthogonal modification strategies. nih.gov While this compound is a much smaller molecule, similar principles of targeted modification could be applied.

The functionalization of materials for dye adsorption, such as fibrous silica, involves introducing functional groups like amine, tetrasulfide, and thiol groups to enhance their adsorption capacity for dyes like Acid Orange II. researchgate.net This highlights the importance of specific functional groups in mediating interactions with dye molecules, suggesting that incorporating or modifying such groups on this compound could alter its interactions and behavior.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of chemical compounds, including dyes, is crucial for reducing environmental impact and improving sustainability. nih.govzenodo.org The twelve principles of green chemistry provide a framework for designing more environmentally benign synthetic routes. psu.edusolubilityofthings.com Key principles relevant to dye synthesis include preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for degradation, and using catalysis. nih.govzenodo.orgpsu.edusolubilityofthings.com

For example, greener approaches in organic synthesis can involve avoiding hazardous organic solvents and using non-toxic reagents. The use of water as a solvent, reactions at room temperature, and employing catalytic amounts of reagents are also emphasized in green chemistry. zenodo.org Applying these principles to the synthesis of this compound could involve exploring alternative, less toxic solvents, developing catalytic methods to reduce the amount of reagents needed, and designing synthetic routes that minimize the generation of by-products. The synthesis of Acid Orange II using a method that effectively reduces the production of by-products demonstrates the applicability of green chemistry principles in improving product yield, quality, and environmental protection in dye synthesis. google.com

Spectroscopic and Advanced Structural Characterization of Acid Orange 166 and Its Transformants

High-Resolution Spectroscopic Analysis (e.g., NMR, FT-IR, Mass Spectrometry) for Complex Elucidation

High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for the definitive identification and structural elucidation of organic compounds, including complex azo dyes like Acid Orange 166.

NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms and the presence of specific structural moieties (e.g., aromatic rings, azo groups, sulfonic acid groups) in this compound can be determined. While specific NMR data for this compound were not found, studies on related azo dyes demonstrate the power of this technique in confirming proposed structures and elucidating the positions of substituents on the aromatic rings uni.lunih.govuni.luuni.lu. For instance, characteristic signals for aromatic protons and carbons, as well as signals corresponding to carbons adjacent to heteroatoms like nitrogen and oxygen, would be expected in the NMR spectra of this compound.

FT-IR Spectroscopy: FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule through the analysis of its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. Expected bands for an azo dye containing sulfonic acid groups and potentially hydroxyl or amino groups would include stretching vibrations for N=N (azo group), S=O (sulfonic acid), O-H (hydroxyl), N-H (amino), and C=C (aromatic rings) uni.lunih.govnih.govnih.govfishersci.beuni.lu. Comparing the FT-IR spectrum of this compound with known spectra of similar compounds or with theoretical calculations can aid in confirming its structural features.

Mass Spectrometry: Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation analysis, insights into its structural components. Techniques like Electron Ionization (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with high-resolution mass analyzers (e.g., Orbitrap) can provide accurate mass measurements for the parent ion of this compound, allowing for the determination of its elemental composition uni.lunih.govuv.mxfishersci.ca. Fragmentation patterns obtained in MS/MS experiments can reveal characteristic neutral losses corresponding to specific functional groups or cleavages of the azo linkage and other bonds, providing crucial evidence for the molecule's structure. Studies on the mass spectrometric fragmentation of related azo dyes have been used to propose fragmentation mechanisms and confirm the presence of specific substructures nih.gov.

Chromatographic-Mass Spectrometric Techniques for Degradation Product Identification

The transformation of this compound in various processes, such as biodegradation or photocatalysis, leads to the formation of degradation products (transformants). Identifying these often numerous and sometimes transient intermediates is critical for understanding the degradation pathways and assessing potential environmental impacts. Chromatographic techniques coupled with mass spectrometry are the primary methods for this purpose.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including variants like Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry (CE-ESI-MS) and Ultra-Performance Liquid Chromatography-Orbitrap MS (UPLC-Orbitrap MS), are widely applied for the separation and identification of azo dye degradation products nih.govnih.govnih.govnih.govuni.lunih.govnih.govcenmed.com. GC-MS is typically suitable for volatile or semi-volatile compounds, often requiring derivatization for more polar or less volatile species cenmed.com. LC-MS and CE-ESI-MS are particularly well-suited for the analysis of polar and ionic compounds, such as sulfonated azo dyes and their transformation products, which are not amenable to GC analysis nih.govnih.govcenmed.com.

Studies on the degradation of related azo dyes like Acid Orange 7 and Reactive Orange 16 have successfully employed these techniques to identify various degradation products. For example, the degradation of Acid Orange 7 has been shown to yield products such as 2-naphthalenol, phenol, benzenesulfonic acid, and 4-hydroxybenzenesulfonic acid, among others nih.govnih.gov. Photooxidation of Reactive Orange 16 has been reported to produce compounds including 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid nih.govnih.gov.

The identification process typically involves separating the complex mixture of degradation products by chromatography, followed by online mass spectrometric detection. The mass spectra of the separated components provide molecular weight information and fragmentation patterns that can be matched against spectral databases (e.g., NIST, PubChem) or interpreted to propose structures for unknown transformants. High-resolution mass spectrometry allows for accurate mass determination, which can significantly narrow down the possibilities for elemental composition and thus aid in structure elucidation nih.gov.

Advanced X-ray Diffraction and Microscopic Analysis of this compound Crystalline Forms and Assemblies

Solid-state characterization techniques, such as X-ray Diffraction (XRD) and microscopy (e.g., Scanning Electron Microscopy - SEM), provide valuable information about the crystalline nature, polymorphism, and morphology of this compound powder or solid assemblies formed during processes like adsorption or crystallization.

X-ray Diffraction (XRD): Powder XRD is a powerful technique for identifying the crystalline phases present in a solid sample and determining their crystallographic parameters. The diffraction pattern, a plot of scattered X-ray intensity versus the diffraction angle (2θ), is unique for each crystalline substance. Analysis of the peak positions and intensities in the XRD pattern of this compound powder can reveal whether the sample is crystalline or amorphous and, if crystalline, can provide information about its crystal structure, including lattice parameters and space group, if a single crystal is available for analysis nih.govnih.govnih.govuni.lunih.govuni.lu. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can affect its physical properties, including solubility and stability. XRD is essential for identifying and characterizing different polymorphic forms of this compound. While specific XRD data for this compound crystals were not found, XRD is routinely used to characterize solid materials involved in dye removal processes, such as adsorbents and catalysts, providing insights into their structural properties that influence their interaction with dyes nih.govnih.govnih.govuni.lunih.govuni.lu.

Microscopic Analysis: Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are used to visualize the surface morphology, particle size, and shape of solid materials. SEM images of this compound powder can provide information about the appearance of the dye particles, their degree of aggregation, and the presence of any distinct crystalline habits. SEM is also widely used to examine the morphology of materials before and after interaction with dyes, such as adsorbents, to understand the mechanism of dye uptake or the formation of surface deposits nih.govnih.govnih.govuni.lu. For instance, SEM has been used to observe the flake morphologies of iron oxide particles used for Acid Orange II decolorization nih.gov and the flower-like or coral-like structures of metal oxides employed for Acid Orange 7 removal uni.lu. Applying SEM to this compound in its solid form or after treatment processes could provide visual evidence related to its physical state and interactions.

The combined application of these spectroscopic and structural characterization techniques is essential for a comprehensive understanding of this compound and its behavior in various chemical and environmental processes.

Table 1: Summary of Spectroscopic and Structural Characterization Techniques and Their Application to Azo Dyes

TechniqueType of Information ProvidedRelevance to this compound and Transformants
NMR Spectroscopy Molecular structure, connectivity, functional groupsElucidating the structure of this compound and its degradation products.
FT-IR Spectroscopy Identification of functional groupsConfirming the presence of characteristic bonds (e.g., N=N, S=O, O-H) in AO166 and its transformants.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsDetermining the mass of AO166 and identifying fragments; aiding in the identification of degradation products.
Chromatography-MS (GC/LC/CE) Separation and identification of components in complex mixturesIdentifying and quantifying degradation products of this compound.
X-ray Diffraction (XRD) Crystalline phase identification, crystal structure, polymorphismCharacterizing the solid state and crystallinity of this compound; studying structural changes in materials interacting with the dye.
Microscopy (e.g., SEM) Surface morphology, particle size, shape, aggregationVisualizing the physical form of this compound powder and examining morphological changes during processes like adsorption or degradation.

Table 2: Examples of Degradation Products Identified for Related Azo Dyes using Chromatographic-Mass Spectrometric Techniques

Parent DyeDegradation Process ExampleIdentified Degradation Products (Examples)Relevant Technique(s)
Acid Orange 7Sub-critical water treatment nih.gov, Fungal degradation nih.gov2-naphthalenol, Phenol, Benzenesulfonic acid, 4-hydroxybenzenesulfonic acid, 1,1'-Binaphthalene-2,2'-diolGC-MS, CE-ESI-MS nih.govnih.gov
Reactive Orange 16Photooxidation nih.govnih.gov6-Acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, Phthalic acidGC-MS nih.govnih.gov
Methyl OrangeNanocatalytic treatment uni.lu4-aminobenzenesulfonic acid, N,N-dimethyl-p-phenylenediamine nih.govGC-MS uni.lunih.gov

Note: Specific degradation products of this compound would require dedicated studies using these techniques.

Environmental Abatement and Remediation Strategies for Acid Orange 166

Adsorption-Based Removal Mechanisms

Adsorption is a widely studied technique for dye removal due to its effectiveness, ease of operation, and potential for adsorbent recyclability. rsc.org The process involves the accumulation of dye molecules onto the surface of a solid material (adsorbent).

Development and Optimization of Novel Adsorbent Materials for Acid Orange 166

The development of novel adsorbent materials is a key area of research for enhancing the efficiency and cost-effectiveness of this compound removal. Various materials have been investigated for their adsorption capabilities towards anionic dyes, including modified natural materials, industrial wastes, and synthetic composites. nih.govfrontiersin.org For instance, studies have explored the use of activated carbon derived from bioethanol black liquor sludge, which showed a maximum adsorption capacity of 10.56 mg/g for Acid Orange. researchgate.net Metal-organic frameworks (MOFs) have also demonstrated high adsorption capacities for anionic dyes like Acid Orange 7 (AO7), with ZIF-67 exhibiting a maximum capacity of 272.7 mg/g for AO7. mdpi.com Recycled carbide waste has also shown promise as a cost-effective adsorbent for removing dyes from textile wastewater. vilniustech.lt

Optimization of the adsorption process involves studying the effects of various parameters such as adsorbent dose, initial dye concentration, contact time, and pH to achieve maximum removal efficiency. mdpi.com For example, the adsorption of Orange II (Acid Orange 7) on Aloe vera leaves was optimized using a Box-Behnken experimental design, identifying adsorbent dose, initial dye concentration, and contact time as key parameters. mdpi.com

Mechanistic Studies of this compound Adsorption on Diverse Substrates

Understanding the mechanisms governing the adsorption of this compound on different substrates is crucial for designing more effective adsorbents. Several interaction mechanisms can contribute to the adsorption of anionic dyes, including electrostatic attraction, hydrogen bonding, and π–π interactions. rsc.orgmdpi.comdeswater.com

For anionic dyes like this compound, electrostatic attraction often plays a significant role, particularly at pH values where the adsorbent surface is positively charged. frontiersin.orgmdpi.com For example, the adsorption of Acid Orange 7 on UiO-66 and UiO-66-NH2 MOFs increased in acidic solutions due to the protonation of surface hydroxyl groups, leading to electrostatic interaction with the anionic dye. mdpi.com Hydrogen bonding can occur between functional groups on the adsorbent surface and the dye molecules. rsc.orgmdpi.comdeswater.com π–π interactions can also contribute, especially if the adsorbent or dye molecule contains aromatic rings. rsc.orgmdpi.comdeswater.com Studies on the adsorption of methyl orange (an anionic azo dye) on cross-linked chitosan-ethylene glycol diglycidyl ether beads identified hydrogen bonding, electrostatic attractions, and n–π stacking interaction as the main adsorption mechanisms. deswater.com

Isotherm and Kinetic Modeling of this compound Adsorption Processes

Isotherm and kinetic models are used to describe the equilibrium and rate of the adsorption process, providing insights into the adsorption mechanism and capacity. njse.org.ngscirp.org Commonly used isotherm models include Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich. mdpi.comnjse.org.ngresearchgate.netsemanticscholar.org The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is more suitable for multilayer adsorption on heterogeneous surfaces. njse.org.ngresearchgate.nethkie.org.hk Studies on the adsorption of Acid Orange on adsorbents from bioethanol black liquor sludge found the Langmuir isotherm to be dominant. researchgate.net Conversely, the adsorption of Acid Orange 7 on activated carbon derived from Monotheca buxifolia waste seeds was well-described by both Langmuir and Freundlich models, with Langmuir indicating maximum adsorption capacities ranging from 90.91 to 112.36 mg/g for different azo dyes. agriculturejournals.cz The Toth model was found to best represent the adsorption isotherm of Orange II on Aloe vera. mdpi.com

Kinetic studies help determine the rate-limiting step of the adsorption process. Common kinetic models include pseudo-first-order, pseudo-second-order, and intraparticle diffusion models. njse.org.ngresearchgate.netscirp.org The pseudo-second-order model often provides a good fit for the adsorption of dyes, suggesting that the adsorption rate is controlled by the number of available adsorption sites. njse.org.ngresearchgate.netscirp.orgscirp.orgbibliotekanauki.pl Studies on the adsorption of Acid Orange on bioethanol black liquor sludge adsorbent and methyl orange on cross-linked chitosan (B1678972) beads both found the pseudo-second-order kinetic model to be dominant. researchgate.netdeswater.com The Bangham model and intraparticle diffusion model have also been found to fit the kinetic data for Orange II adsorption on Aloe vera. mdpi.com

Interactive Table: Adsorption Isotherm and Kinetic Models for Acid Orange and Related Dyes

Dye/Adsorbent SystemBest Fit Isotherm Model(s)Best Fit Kinetic Model(s)Maximum Adsorption Capacity (mg/g)Reference
Acid Orange / Bioethanol black liquor sludge adsorbentLangmuirPseudo-second-order10.56 researchgate.net
Methyl Orange / Cross-linked chitosan beadsLangmuir, FreundlichPseudo-second-order112.4 deswater.com
Acid Orange 7 / ZIF-67Not specifiedNot specified272.7 mdpi.com
Orange II (Acid Orange 7) / Aloe vera leavesTothBangham, Intraparticle diffusion15.87 mdpi.com
Acid Orange 7 / Activated carbon from Monotheca buxifoliaLangmuir, FreundlichNot specified90.91 - 112.36 (for different dyes) agriculturejournals.cz
Acid Orange 52 / Formulated clay-lime materials (F13, F23)Langmuir, FreundlichPseudo-second-order3.1645 - 7.8740 scirp.org

Regeneration and Reusability of Spent Adsorbents for this compound Capture

The regeneration and reusability of spent adsorbents are critical factors for the economic and environmental viability of adsorption processes in wastewater treatment. rsc.orgsciencetechindonesia.com Effective regeneration methods can restore the adsorbent's capacity to remove dyes over multiple cycles, reducing the need for fresh adsorbent material and minimizing waste generation. rsc.orgsciencetechindonesia.com

Various regeneration techniques have been explored, including washing with acids, bases, or organic solvents, as well as thermal treatment. rsc.orgmdpi.com For example, spent MOF adsorbents used for Acid Orange 7 removal were successfully regenerated by washing with ethanol (B145695) at appropriate pH levels, demonstrating stable reusability for up to three cycles. mdpi.com Studies on recycled carbide waste as an adsorbent for dyes showed that COD removal efficiency remained at 90% after four regeneration cycles. vilniustech.lt Research on Ni-Al/magnetite biochar for methyl orange removal indicated decreasing adsorption percentages over five regeneration cycles, from 86.940% in the first cycle to 34.503% in the fifth cycle. sciencetechindonesia.comsciencetechindonesia.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that utilize the generation of highly reactive species, primarily hydroxyl radicals (·OH), to degrade organic pollutants in wastewater. researchgate.netijcce.ac.ir These processes are effective for breaking down complex and recalcitrant organic molecules like azo dyes that may not be effectively removed by conventional biological methods. ijcce.ac.irresearchgate.net

Photocatalytic Degradation of this compound

Photocatalytic degradation is a promising AOP that involves the use of a semiconductor photocatalyst, typically titanium dioxide (TiO2), activated by light irradiation to generate reactive species that degrade pollutants. akjournals.commdpi.com this compound and related azo dyes have been used as model compounds to evaluate the efficiency of various photocatalytic systems. akjournals.comepa.govresearchgate.net

Studies on the photocatalytic degradation of Acid Orange 7 using TiO2 have shown that the process efficiency is influenced by factors such as catalyst loading, dye concentration, and solution pH. researchgate.net Increasing catalyst loading and decreasing dye concentration generally enhance removal efficiency. researchgate.net The pH of the solution affects the surface charge of the TiO2 and the adsorption of dye molecules, which in turn influences the degradation rate. researchgate.net The presence of other substances in the wastewater matrix, such as salts, can decrease decolorization by scavenging reactive radicals. researchgate.net

Various modifications and composites of TiO2 have been explored to enhance its photocatalytic activity, including doping with other metals or combining it with other materials like SiO2. researchgate.netresearchgate.net For instance, silver-impregnated TiO2/SiO2 composite catalysts showed enhanced photocatalytic activity for the degradation of Acid Orange 20 compared to pure TiO2. researchgate.net While the method of preparing particulate TiO2 layers (sedimentation, electrophoresis, dip-coating) did not significantly impact the photocatalytic properties for Acid Orange 7 degradation, surprisingly, immobilized powder with lower surface area and larger crystal size exhibited better performance in one study. epa.gov Adsorption of the dye onto the photocatalyst surface is an important initial step in the photocatalytic degradation process and can significantly influence the observed degradation rates. akjournals.com

Semiconductor Photocatalyst Design and Performance Optimization

The efficiency of photocatalytic degradation is heavily reliant on the properties of the semiconductor photocatalyst, including its composition, crystal structure, surface area, and light absorption capabilities medcraveonline.comresearchgate.net. Titanium dioxide (TiO₂) is one of the most widely studied semiconductor photocatalysts due to its stability, low cost, and non-toxicity deswater.comakjournals.comepa.gov. However, its wide band gap limits its activity primarily to UV light. To enhance photocatalytic performance, particularly under visible light, various strategies have been explored, including doping with metal or non-metal ions, coupling with other semiconductors, and modifying the catalyst's morphology medcraveonline.comresearchgate.net.

Research on the photocatalytic degradation of azo dyes, including those similar in structure to this compound (such as Acid Orange 7 and Acid Orange 20), has investigated the use of modified TiO₂ catalysts. For instance, studies have shown that composite photocatalysts, such as TiO₂-SiO₂, can exhibit improved surface area compared to pure TiO₂ researchgate.net. Silver impregnation on TiO₂/SiO₂ composites has also been explored to enhance decolorization and degradation efficiency, potentially due to the trapping of electrons by silver ions researchgate.net. The crystal phase of TiO₂, particularly anatase, is known to be photo catalytically active researchgate.net.

Investigation of Photo-Fenton and Photoelectrochemical Degradation Pathways

Beyond conventional photocatalysis, hybrid processes like Photo-Fenton and photoelectrochemical degradation have shown promise for enhancing the degradation of refractory organic pollutants.

The Photo-Fenton process combines Fenton's reaction (Fe²⁺/H₂O₂) with UV or visible light irradiation nanoient.orgmdpi.com. Light irradiation in the Photo-Fenton process can accelerate the regeneration of Fe²⁺ from Fe³⁺ and also contribute to the production of hydroxyl radicals through the photolysis of H₂O₂ mdpi.com. This synergistic effect can lead to higher degradation efficiencies compared to the Fenton process or photolysis alone nanoient.org. Studies on the heterogeneous Photo-Fenton degradation of Acid Orange 7 using Fe-containing red mud biochar have demonstrated high decolorization and mineralization efficiencies under visible light, with reactive oxygen species like •OH and ¹O₂ identified as key contributors to the degradation nih.gov.

Photoelectrochemical degradation integrates photocatalysis with an electrochemical system, typically involving a semiconductor film coated on a conductive substrate acting as a photoelectrode researchgate.netchem-soc.si. Applying an external electrical bias can facilitate charge separation and migration, reducing the recombination of photogenerated electron-hole pairs and thereby enhancing the degradation rate researchgate.net. Research on the photoelectrochemical degradation of methyl orange using TiO₂/Ti films has shown that applying an anodic bias can significantly improve the degradation rate researchgate.net. The degradation rate has been observed to increase almost linearly with increasing applied bias potential researchgate.net.

Influence of Operational Parameters on Photocatalytic Efficiency

Several operational parameters significantly influence the efficiency of photocatalytic degradation of azo dyes. These include the initial dye concentration, photocatalyst dosage, solution pH, light intensity, temperature, and the presence of other substances in the water matrix medcraveonline.comresearchgate.netfrontiersin.orgajol.infojournalspub.info.

The initial concentration of the dye affects the light penetration and the adsorption of dye molecules onto the catalyst surface medcraveonline.com. Generally, lower dye concentrations lead to faster degradation rates due to better light penetration and a higher ratio of active sites to dye molecules medcraveonline.comajol.info. The amount of photocatalyst used is also crucial; an optimal dosage is required, as insufficient catalyst limits the number of active sites, while excessive catalyst can cause light scattering and reduce efficiency medcraveonline.comresearchgate.net.

Solution pH plays a vital role by influencing the surface charge of the photocatalyst and the ionization state of the dye molecules, which affects their adsorption onto the catalyst surface medcraveonline.comresearchgate.netfrontiersin.org. For TiO₂, acidic conditions can favor the adsorption of some anionic dyes medcraveonline.com. However, the optimal pH can vary depending on the specific dye and photocatalyst researchgate.netfrontiersin.org.

Light intensity directly impacts the rate of electron-hole pair generation medcraveonline.com. Higher light intensity generally leads to faster degradation, up to a certain point where recombination rates may increase medcraveonline.com. Temperature can also influence the reaction kinetics, although photocatalytic reactions are often conducted at or near room temperature medcraveonline.com. The presence of inorganic salts and other water matrix components can sometimes decrease decolorization efficiency due to scavenging of reactive radicals researchgate.net.

Electrochemical Degradation of this compound

Electrochemical methods offer an alternative approach for the degradation of azo dyes, involving the application of an electrical current to induce redox reactions. These processes can involve direct oxidation or reduction of the dye at the electrode surface, or indirect oxidation through electrochemically generated mediators electrochemsci.orguab.cat.

Anodic Oxidation Mechanisms and Electrode Material Design

Anodic oxidation is a common electrochemical method where the organic pollutant is oxidized at the anode. The efficiency and mechanism of anodic oxidation are strongly dependent on the electrode material electrochemsci.orgut.ac.ir. Different anode materials, such as platinum, graphite, lead dioxide, and dimensionally stable anodes (DSAs) coated with metal oxides like TiO₂ and RuO₂, have been investigated for dye degradation electrochemsci.orguab.cat.

The oxidation of azo dyes at the anode can proceed through direct electron transfer or indirectly via electrochemically generated strong oxidants like hydroxyl radicals (•OH) produced from water oxidation electrochemsci.orguab.catut.ac.ir. The choice of electrode material influences the dominant oxidation pathway and the types of intermediates formed electrochemsci.orguab.cat. For example, studies on the electrochemical oxidation of Acid Orange 52 at platinum and TiO₂/RuO₂ coated titanium electrodes showed different oxidation behaviors and efficiencies depending on the electrode material electrochemsci.org. Ti/TiO₂/RuO₂ electrodes with specific compositions have demonstrated high peak currents for dye oxidation electrochemsci.org. Novel anode materials like PbO₂-TiO₂ nanocomposite electrodes have also been explored for their electrocatalytic properties in degrading azo dyes like methyl orange, showing high removal efficiencies ut.ac.ir. The design of electrode materials with high oxygen evolution overpotential is crucial for favoring the oxidation of organic pollutants over water splitting ut.ac.ir.

Electro-Fenton and Photo-Electro-Fenton Processes

Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) processes are advanced electrochemical oxidation methods that leverage the Fenton reaction. In the EF process, H₂O₂ is electrochemically generated at the cathode, which then reacts with Fe²⁺ ions in situ to produce •OH radicals researchgate.netphyschemres.org. The Fe³⁺ ions produced in the Fenton reaction are simultaneously reduced back to Fe²⁺ at the cathode, maintaining a catalytic cycle researchgate.netphyschemres.org. This eliminates the need for continuous addition of H₂O₂ and reduces the required amount of iron catalyst researchgate.netphyschemres.org. The EF process has been successfully applied for the degradation of various organic contaminants, including dyes like Acid Orange 7 researchgate.netphyschemres.org. Optimal performance of the EF process is typically observed under acidic conditions (around pH 3) ajol.infocore.ac.uk.

The PEF process combines the advantages of EF with light irradiation, similar to the Photo-Fenton process medcraveonline.combme.hu. The light can enhance the regeneration of Fe²⁺ and potentially contribute to the generation of additional ROS, leading to improved degradation efficiency medcraveonline.combme.hu. While the search results specifically mention photoelectrochemical studies on Acid Orange 52 electrochemsci.org, the principles of integrating light with electrochemical processes for enhanced dye degradation are applicable to this compound.

Sonochemical and Sonocatalytic Degradation of this compound

Sonochemical degradation utilizes ultrasound irradiation to degrade pollutants in water. When ultrasound waves pass through water, they create cavitation bubbles that grow and then collapse violently semanticscholar.org. This collapse generates localized "hot spots" with extremely high temperatures and pressures, leading to the formation of reactive species such as •OH radicals through the sonolysis of water molecules semanticscholar.orgacs.org. These radicals can then attack and degrade organic pollutants semanticscholar.orgacs.org. Pure sonolysis, however, may have limitations in achieving complete mineralization of complex dyes bme.hu.

Sonocatalytic degradation combines sonolysis with the presence of a catalyst semanticscholar.orgresearchgate.net. The catalyst can enhance the degradation rate by providing surfaces for cavitation to occur, concentrating reactants, and potentially participating in the generation of reactive species semanticscholar.org. Semiconductor materials, similar to those used in photocatalysis, can also act as sonocatalysts semanticscholar.org. The combination of ultrasound and a catalyst is known as sonocatalysis or sonophotocatalysis when light is also involved bme.husemanticscholar.org. Studies have investigated the sonocatalytic degradation of azo dyes using various catalysts researchgate.netnih.gov. The interaction between sonolysis and a photocatalyst like TiO₂ in sonophotocatalysis can be synergistic, where cavitation can enhance the photocatalytic activity bme.husemanticscholar.org. However, some studies suggest that in certain sonophotocatalytic systems, the degradation might be primarily driven by radicals generated from cavitation, with the catalyst acting more as an adsorbent acs.org.

Research comparing sonolytic, photocatalytic, and sonophotocatalytic degradation of dye mixtures including Acid Orange 10 has shown that sonophotocatalysis can achieve higher degradation values compared to sonolysis or photocatalysis alone bme.hu. This suggests a synergistic effect between ultrasound and light in the presence of a catalyst bme.hu.

Degradation MethodKey PrincipleCatalysts/Electrodes ExploredInfluencing ParametersPotential Advantages
Photocatalytic DegradationGeneration of ROS via light-excited semiconductor photocatalystsTiO₂, modified TiO₂, composite materials (e.g., TiO₂-SiO₂)Dye concentration, catalyst dosage, pH, light intensity, temperature, water matrixUtilizes renewable light energy, potential for complete mineralization
Photo-Fenton DegradationCombination of Fenton reaction (Fe²⁺/H₂O₂) with light irradiationIron salts, Fe-based catalysts (e.g., red mud biochar)pH, concentrations of Fe²⁺ and H₂O₂, light intensity, temperatureEnhanced •OH generation and Fe²⁺ regeneration compared to Fenton alone
Photoelectrochemical DegradationPhotocatalysis assisted by an external electrical biasSemiconductor films on conductive substrates (e.g., TiO₂/Ti)Applied potential, pH, light intensity, electrode materialImproved charge separation, potentially faster degradation rates
Electrochemical DegradationDirect or indirect oxidation/reduction of dye using electrical currentPlatinum, graphite, PbO₂, metal oxide coated electrodes (DSAs)Electrode material, current density, supporting electrolyte, pHCan be effective for recalcitrant compounds, operates at ambient temperature
Anodic OxidationOxidation of dye at the anode surfaceVarious electrode materials (see above)Electrode material, current density, pHDirect removal of pollutant at the electrode
Electro-Fenton ProcessIn situ electrochemical generation of H₂O₂ and Fe²⁺ for Fenton reactionCathode for H₂O₂ generation, Fe²⁺ sourcepH, current density, concentrations of Fe²⁺ and H₂O₂Reduced chemical usage, continuous Fe²⁺ regeneration
Photo-Electro-Fenton ProcessCombination of Electro-Fenton with light irradiationCathode for H₂O₂ generation, Fe²⁺ source, light sourcepH, current density, concentrations of Fe²⁺ and H₂O₂, light intensitySynergistic effects from electrochemical, chemical, and photochemical processes
Sonochemical DegradationGeneration of ROS via cavitation induced by ultrasoundN/A (pure sonolysis)Ultrasound frequency and power, temperature, presence of dissolved gasesPhysical process, can operate without catalysts in some cases
Sonocatalytic DegradationSonolysis combined with a catalystVarious catalysts (e.g., semiconductors)Catalyst type and dosage, ultrasound parameters, temperatureEnhanced ROS generation and localized effects
Sonophotocatalytic DegradationCombination of sonolysis, photocatalysis, and light irradiationPhotocatalysts/SonocatalystsCatalyst type and dosage, ultrasound parameters, light intensity, temperaturePotential for significant synergistic effects and high degradation efficiency

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Found
Acid Orange 7135442941
Acid Orange 20Not Found
Acid Orange 52Not Found
Acid Orange 10Not Found
Methyl Orange9566
Acid Red 2724835
Disperse Red 92191281
Acid Orange 824834
Reactive Orange 16204505

This compound, a member of the azo dye family, presents considerable environmental challenges due to its widespread use in industries like textiles and its inherent resistance to conventional biological treatment processes medcraveonline.commdpi.com. The complex aromatic structure and stable azo groups within its molecular makeup contribute to its persistence in aquatic environments, necessitating the exploration and implementation of advanced remediation techniques medcraveonline.com. This article delves into the chemical and physical strategies employed for the environmental abatement and degradation of this compound, specifically focusing on photocatalytic, electrochemical, and sonochemical methods as detailed in the provided outline.

Photocatalytic Degradation of this compound

Photocatalysis is recognized as a potent advanced oxidation process for the decomposition of organic pollutants, utilizing semiconductor materials activated by light deswater.comnih.gov. The core principle involves the generation of electron-hole pairs within the photocatalyst upon irradiation with photons of sufficient energy mdpi.com. These charge carriers migrate to the catalyst surface, where they interact with adsorbed water and oxygen, leading to the formation of highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These ROS are powerful oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances mdpi.comdeswater.com.

Semiconductor Photocatalyst Design and Performance Optimization

The efficacy of photocatalytic degradation is intrinsically linked to the characteristics of the semiconductor photocatalyst employed, including its chemical composition, crystal structure, surface area, and light absorption properties medcraveonline.comresearchgate.net. Titanium dioxide (TiO₂) remains a widely investigated photocatalyst owing to its stability, affordability, and non-toxic nature deswater.comakjournals.comepa.gov. However, the primary limitation of TiO₂ is its activation solely under UV light due to its wide band gap medcraveonline.com. To overcome this, significant research has focused on enhancing photocatalytic performance, particularly under visible light, through strategies such as doping with various elements, creating composite materials, and optimizing particle morphology medcraveonline.comresearchgate.net.

Studies concerning the photocatalytic degradation of azo dyes structurally similar to this compound, such as Acid Orange 7 and Acid Orange 20, highlight the potential of modified TiO₂ catalysts. For instance, composite photocatalysts like TiO₂-SiO₂ have demonstrated improved surface area compared to pristine TiO₂, which can lead to enhanced adsorption and degradation of dyes researchgate.net. The incorporation of silver nanoparticles onto TiO₂/SiO₂ composites has also been explored, showing increased decolorization and degradation efficiency, potentially attributed to the improved charge separation facilitated by silver researchgate.net. The anatase crystal phase of TiO₂ is generally considered more photo catalytically active for the degradation of organic pollutants researchgate.net.

Investigation of Photo-Fenton and Photoelectrochemical Degradation Pathways

Beyond conventional photocatalysis, integrated approaches such as Photo-Fenton and photoelectrochemical degradation offer enhanced capabilities for the treatment of persistent organic pollutants.

The Photo-Fenton process combines the Fenton reaction (Fe²⁺/H₂O₂) with irradiation by UV or visible light nanoient.orgmdpi.com. The introduction of light accelerates the catalytic cycle by promoting the reduction of Fe³⁺ back to Fe²⁺ and enhancing the generation of •OH radicals through the photolysis of hydrogen peroxide mdpi.com. This synergistic interaction between Fenton chemistry and photochemistry can significantly boost the degradation efficiency compared to either process alone nanoient.org. Research on the heterogeneous Photo-Fenton degradation of Acid Orange 7 using novel Fe-based catalysts like red mud biochar has shown high decolorization and mineralization rates under visible light irradiation, with both •OH and singlet oxygen (¹O₂) identified as key reactive species involved in the degradation mechanism nih.gov.

Influence of Operational Parameters on Photocatalytic Efficiency

The efficiency of photocatalytic degradation is significantly influenced by several operational parameters. These include the initial concentration of the dye, the dosage of the photocatalyst, the solution pH, the intensity of the light source, the reaction temperature, and the composition of the water matrix medcraveonline.comresearchgate.netfrontiersin.orgajol.infojournalspub.info.

The initial concentration of the dye can impact the penetration of light into the solution and the adsorption of dye molecules onto the active sites of the catalyst medcraveonline.com. Generally, a lower initial dye concentration favors a higher degradation rate due to better light penetration and a more favorable ratio of catalyst active sites to dye molecules medcraveonline.comajol.info. The amount of photocatalyst used is also a critical factor; there exists an optimal catalyst loading beyond which efficiency may decrease due to light scattering and reduced light penetration caused by excessive catalyst particles medcraveonline.comresearchgate.net.

The pH of the solution plays a crucial role by affecting the surface charge of the photocatalyst and the ionic state of the dye molecules, which in turn influences their electrostatic interaction and adsorption onto the catalyst surface medcraveonline.comresearchgate.netfrontiersin.org. For TiO₂, acidic conditions can enhance the adsorption of some anionic dyes, potentially leading to improved degradation; however, the optimal pH is dependent on the specific dye-catalyst system medcraveonline.comresearchgate.netfrontiersin.org.

Light intensity is directly proportional to the rate of electron-hole pair generation, and thus, increasing light intensity generally leads to a faster degradation rate, although this effect may plateau at very high intensities medcraveonline.com. While temperature can influence reaction kinetics, photocatalytic degradation is often conducted effectively at ambient temperatures medcraveonline.com. The presence of inorganic ions and other substances in complex wastewater matrices can sometimes inhibit dye degradation by competing for active sites on the catalyst or scavenging reactive species researchgate.net.

Electrochemical Degradation of this compound

Electrochemical methods provide a promising avenue for the degradation of azo dyes through the application of electrical energy to drive redox reactions electrochemsci.orguab.cat. These processes can involve direct electron transfer at the electrode surface, leading to the oxidation or reduction of the dye, or indirect degradation mediated by reactive species generated electrochemically electrochemsci.orguab.cat.

Anodic Oxidation Mechanisms and Electrode Material Design

Anodic oxidation, where the pollutant is oxidized at the anode, is a widely applied electrochemical degradation technique. The effectiveness and the underlying mechanism of anodic oxidation are significantly influenced by the choice of electrode material electrochemsci.orgut.ac.ir. Various anode materials, including platinum, graphite, lead dioxide, and dimensionally stable anodes (DSAs) incorporating metal oxides like TiO₂ and RuO₂, have been explored for their ability to degrade dyes electrochemsci.orguab.cat.

The oxidation of azo dyes at the anode can occur through direct electron transfer from the dye molecule to the electrode surface or indirectly through the action of powerful oxidizing species, such as hydroxyl radicals, generated from the oxidation of water at the anode electrochemsci.orguab.catut.ac.ir. The electrode material dictates the predominant oxidation pathway and the nature of the degradation products electrochemsci.orguab.cat. Studies on the electrochemical oxidation of Acid Orange 52 using different electrode materials, such as platinum and TiO₂/RuO₂ coated titanium, have demonstrated variations in oxidation behavior and efficiency based on the electrode composition electrochemsci.org. Electrodes coated with specific ratios of TiO₂/RuO₂ have shown high current responses during dye oxidation electrochemsci.org. The development of novel anode materials, such as PbO₂-TiO₂ nanocomposite electrodes, has also been investigated for their enhanced electrocatalytic activity in degrading azo dyes like methyl orange, achieving high removal efficiencies ut.ac.ir. Designing electrode materials with a high overpotential for oxygen evolution is crucial to favor the oxidation of organic pollutants over the less desirable water splitting reaction ut.ac.ir.

Electro-Fenton and Photo-Electro-Fenton Processes

Electro-Fenton (EF) and Photo-Electro-Fenton (PEF) processes represent advanced electrochemical oxidation techniques that integrate the principles of the Fenton reaction. In the EF process, hydrogen peroxide is continuously generated in situ at the cathode, which then reacts with added ferrous ions (Fe²⁺) in an acidic medium to produce highly reactive hydroxyl radicals researchgate.netphyschemres.org. Simultaneously, ferric ions (Fe³⁺) formed during the Fenton reaction are reduced back to Fe²⁺ at the cathode, sustaining a catalytic cycle with minimal iron input researchgate.netphyschemres.org. This process has been successfully applied for the degradation of various organic pollutants, including azo dyes like Acid Orange 7 researchgate.netphyschemres.org. Optimal performance of the EF process is typically achieved under acidic conditions, commonly around pH 3 ajol.infocore.ac.uk.

The Photo-Electro-Fenton (PEF) process combines the advantages of the EF process with light irradiation, similar to the Photo-Fenton process medcraveonline.combme.hu. The introduction of light can further enhance the regeneration of Fe²⁺ and potentially contribute to the generation of additional reactive species, leading to improved degradation efficiency medcraveonline.combme.hu. While specific studies on PEF for this compound were not prominently found in the search results, the principles demonstrated for similar dyes and pollutants suggest its potential applicability.

Sonochemical and Sonocatalytic Degradation of this compound

Sonochemical degradation utilizes the energy from ultrasound waves to induce chemical reactions and degrade pollutants in water ajol.infosemanticscholar.org. When ultrasound propagates through a liquid, it creates cavitation bubbles that grow and subsequently collapse violently semanticscholar.org. These implosions generate localized zones with extreme temperatures and pressures, leading to the homolytic cleavage of water molecules and the formation of reactive species, primarily •OH radicals semanticscholar.orgacs.org. These radicals are capable of attacking and breaking down organic pollutants semanticscholar.orgacs.org. However, relying solely on sonolysis may not always achieve complete mineralization of complex dye molecules bme.hu.

Sonocatalytic degradation combines the effects of sonolysis with the presence of a catalyst semanticscholar.orgresearchgate.net. The catalyst can enhance the degradation process by providing nucleation sites for cavitation, concentrating the pollutant near reactive zones, and potentially participating in the generation of reactive species semanticscholar.org. Semiconductor materials commonly used in photocatalysis can also exhibit sonocatalytic activity semanticscholar.org. The combined application of ultrasound and a catalyst is referred to as sonocatalysis, or sonophotocatalysis when light is also involved bme.husemanticscholar.org. Research has explored the sonocatalytic degradation of various azo dyes using different catalytic materials researchgate.netnih.gov. In sonophotocatalysis, a synergistic effect between ultrasound and light in the presence of a catalyst can lead to significantly enhanced degradation rates compared to sonolysis or photocatalysis alone bme.husemanticscholar.org. However, some studies suggest that in certain sonophotocatalytic systems, the primary degradation pathway might be driven by radicals generated from cavitation, with the catalyst acting predominantly as an adsorbent acs.org.

Comparative studies evaluating sonolytic, photocatalytic, and sonophotocatalytic degradation of dye mixtures, including Acid Orange 10, have demonstrated that sonophotocatalysis can achieve higher degradation efficiencies, indicating a beneficial interaction between ultrasound, light, and the catalyst bme.hu.

Degradation MethodKey PrincipleCatalysts/Electrodes ExploredInfluencing ParametersPotential Advantages
Photocatalytic DegradationGeneration of ROS via light-excited semiconductor photocatalystsTiO₂, modified TiO₂, composite materials (e.g., TiO₂-SiO₂)Dye concentration, catalyst dosage, pH, light intensity, temperature, water matrixUtilizes renewable light energy, potential for complete mineralization
Photo-Fenton DegradationCombination of Fenton reaction (Fe²⁺/H₂O₂) with light irradiationIron salts, Fe-based catalysts (e.g., red mud biochar)pH, concentrations of Fe²⁺ and H₂O₂, light intensity, temperatureEnhanced •OH generation and Fe²⁺ regeneration compared to Fenton alone
Photoelectrochemical DegradationPhotocatalysis assisted by an external electrical biasSemiconductor films on conductive substrates (e.g., TiO₂/Ti)Applied potential, pH, light intensity, electrode materialImproved charge separation, potentially faster degradation rates
Electrochemical DegradationDirect or indirect oxidation/reduction of dye using electrical currentPlatinum, graphite, PbO₂, metal oxide coated electrodes (DSAs)Electrode material, current density, supporting electrolyte, pHCan be effective for recalcitrant compounds, operates at ambient temperature
Anodic OxidationOxidation of dye at the anode surfaceVarious electrode materials (see above)Electrode material, current density, pHDirect removal of pollutant at the electrode
Electro-Fenton ProcessIn situ electrochemical generation of H₂O₂ and Fe²⁺ for Fenton reactionCathode for H₂O₂ generation, Fe²⁺ sourcepH, current density, concentrations of Fe²⁺ and H₂O₂Reduced chemical usage, continuous Fe²⁺ regeneration
Photo-Electro-Fenton ProcessCombination of Electro-Fenton with light irradiationCathode for H₂O₂ generation, Fe²⁺ source, light sourcepH, current density, concentrations of Fe²⁺ and H₂O₂, light intensitySynergistic effects from electrochemical, chemical, and photochemical processes
Sonochemical DegradationGeneration of ROS via cavitation induced by ultrasoundN/A (pure sonolysis)Ultrasound frequency and power, temperature, presence of dissolved gasesPhysical process, can operate without catalysts in some cases
Sonocatalytic DegradationSonolysis combined with a catalystVarious catalysts (e.g., semiconductors)Catalyst type and dosage, ultrasound parameters, temperatureEnhanced ROS generation and localized effects
Sonophotocatalytic DegradationCombination of sonolysis, photocatalysis, and light irradiationPhotocatalysts/SonocatalystsCatalyst type and dosage, ultrasound parameters, light intensity, temperaturePotential for significant synergistic effects and high degradation efficiency

Ozone-Based Oxidation and Ozonation-Catalysis for this compound Removal

Ozone-based oxidation is a powerful advanced oxidation process (AOP) utilized for the degradation of recalcitrant organic pollutants like azo dyes. Ozone (O₃) can react with organic compounds through two primary mechanisms: direct molecular ozone reactions and indirect reactions involving highly reactive radical species, primarily hydroxyl radicals (•OH). The generation of hydroxyl radicals is significantly promoted in alkaline conditions (pH 7-10), while direct molecular ozone reactions are more dominant in acidic solutions (pH < 3). mdpi.comjuniperpublishers.com Ozone effectively breaks down the double bonds within the azo dye structure, leading to rapid decolorization. juniperpublishers.com

However, while ozonation is highly efficient at color removal, the by-products formed after oxidation may still contain aromatic rings and can be relatively stable, leading to incomplete mineralization. mdpi.com To enhance the mineralization efficiency and overcome limitations such as high energy consumption for ozone production, ozonation is often coupled with catalysts, a process known as catalytic ozonation. juniperpublishers.com Catalysts, including metal oxides and carbon-based materials like activated carbon, can promote the decomposition of ozone into more reactive hydroxyl radicals, thereby increasing the degradation rate and mineralization of organic pollutants. mdpi.commdpi.com For instance, studies have explored the use of catalysts like Au-Bi₂O₃ nanoparticles for the catalytic ozonation of azo dyes, where the synergistic action of the components generates more active free radicals, improving degradation ability. mdpi.comacs.org Activated carbon, with its surface acidic or alkaline groups, can also play a catalytic role in ozone oxidation by initiating the radical decomposition of ozone in water. mdpi.commdpi.com

Biological Remediation of this compound

Biological remediation offers a cost-effective and environmentally friendly approach for treating textile wastewater containing azo dyes like this compound. tandfonline.comfrontiersin.org Microorganisms, including bacteria, fungi, yeast, and algae, possess the metabolic capabilities and enzymatic machinery to degrade or transform these complex molecules. tandfonline.commdpi.comnih.gov

Microbial Biodegradation Pathways and Enzyme-Mediated Transformations

Microbial degradation of azo dyes typically involves the reductive cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the color. tandfonline.comjuniperpublishers.comjazindia.com This cleavage often occurs under anaerobic conditions and is primarily mediated by azoreductase enzymes. tandfonline.comjuniperpublishers.com Azoreductases catalyze the transfer of electrons to the azo linkage, breaking it and producing colorless aromatic amines. tandfonline.comjuniperpublishers.com This process usually involves the sequential transfer of four electrons, with the azo dye acting as the terminal electron acceptor. tandfonline.comjuniperpublishers.com Reducing equivalents like NADH and NADPH often serve as electron donors in this reaction. juniperpublishers.com

The aromatic amines formed as intermediates can be further degraded under aerobic or anaerobic conditions through various metabolic pathways, potentially leading to complete mineralization into simpler compounds like water and carbon dioxide. tandfonline.comjuniperpublishers.com Some microorganisms also utilize oxidative enzymes, such as laccases and peroxidases, particularly under aerobic conditions, to degrade azo dyes through different mechanisms, including the oxidation of aromatic rings. tandfonline.commdpi.com

Isolation and Characterization of Novel Decolorizing Microorganisms and Consortia

The isolation and characterization of microorganisms with efficient dye decolorization capabilities are crucial for developing effective bioremediation strategies. Microorganisms capable of degrading this compound can be isolated from environments contaminated with textile effluents, such as soil and wastewater. frontiersin.orgnih.govpsu.edu Enrichment cultures using media supplemented with the target dye are commonly employed to select for dye-degrading strains. nih.govpsu.edu

Studies have reported the isolation of bacterial strains capable of decolorizing Acid Orange dyes. For example, Staphylococcus hominis RMLRT03 was isolated from textile effluent-contaminated soil and showed efficient decolorization of Acid Orange under static conditions with glucose and yeast extract as co-substrates. nih.govinformaticsjournals.co.in This strain demonstrated the ability to tolerate high concentrations of Acid Orange dye. nih.govinformaticsjournals.co.in Another study isolated a Lactobacillus strain from acclimated sludge of a dyeing wastewater treatment plant, which rapidly decolorized Reactive Orange 16 (a related azo dye) at high concentrations. psu.edusciepub.com

Microbial consortia, consisting of multiple microbial species, often exhibit higher degradation efficiency and resilience compared to monocultures. tandfonline.commdpi.comsemanticscholar.org This is because different species within a consortium can synergistically act on complex dye molecules and their intermediates, with a division of labor where each species targets distinct components or utilizes different metabolic pathways. tandfonline.comsemanticscholar.orgnih.gov Consortia can also be more resistant to environmental variations like changes in pH, temperature, and salinity. tandfonline.com A bacterial consortium identified as SPB92, composed of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea, was reported to effectively decolorize and degrade Acid Orange. frontiersin.org This consortium achieved significant decolorization and reduction in COD and total organic carbon (TOC). frontiersin.org

Data Table 1: Examples of Decolorizing Microorganisms for Azo Dyes

MicroorganismDye TargetedDecolorization Efficiency (%)ConditionsReference
Staphylococcus hominis RMLRT03Acid OrangeEfficient (specific % not given for AO166)Static, glucose and yeast extract as co-substrate, pH 7.0, 35°C nih.govinformaticsjournals.co.in
Lactobacillus strainReactive Orange 1695 (at 1000 mg/L)Static, sucrose (B13894) and peptone as co-substrate, 30°C, pH 7 psu.edusciepub.com
Consortium SPB92 (Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, Kocuria rosea)Acid OrangeEffective (specific % not given for AO166)Static, pH 7.5, 32°C frontiersin.org
Lactococcus, Acinetobacter, Bacteroides (mixed culture)Acid Orange 7Complete (at 60 mg/L)Anaerobic-aerobic cycle, static/shaking, pH 6-7, with yeast extract neptjournal.com
Alcaligenes faecalis, Rhodococcus erythropolisAcid OrangeEffective (specific % not given for AO166)Various initial dye concentrations mdpi.com

Enzymatic Degradation of this compound: Laccases and Azoreductases

Enzymes play a pivotal role in the microbial degradation of azo dyes. Azoreductases are key enzymes involved in the initial reductive cleavage of the azo bond under anaerobic conditions, leading to decolorization and the formation of aromatic amines. tandfonline.comjuniperpublishers.comjazindia.com These enzymes are found in various bacteria and can be either flavin-dependent or flavin-independent. juniperpublishers.com The presence of oxygen can inhibit azoreductase-mediated degradation as oxygen is a preferred terminal electron acceptor over the azo groups. researchgate.net

Laccases are oxidoreductase enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including aromatic amines and other intermediates formed after azo bond cleavage. tandfonline.commdpi.comua.pt Laccases typically function under aerobic conditions and can contribute to the further degradation and detoxification of dye molecules. mdpi.comfrontiersin.org Unlike azoreductases, laccase-mediated degradation often involves a non-specific free radical mechanism, which can lead to the formation of phenolic products and potentially avoid the accumulation of toxic aromatic amines. frontiersin.org Studies on the degradation of Acid Orange 7 by laccase have shown the formation of intermediates like Naphthalen-2-ol and (4-sulfophenyl) diazenyl, which can undergo further degradation. frontiersin.orgdoi.org

While azoreductases are crucial for decolorization, the subsequent degradation of aromatic amines by other enzymes or pathways is necessary for complete mineralization and detoxification. The combined action of different enzymes, either within a single organism or a microbial consortium, is often required for efficient azo dye remediation.

Bioreactor Design and Optimization for this compound Treatment

The design and operation of bioreactors are critical for optimizing the biological treatment of this compound containing wastewater. Bioreactor design considerations include providing suitable conditions for microbial growth and activity, such as temperature control, pH regulation, nutrient supply, and oxygen transfer. medcraveonline.com

Factors such as initial dye concentration, presence of co-substrates, pH, temperature, and hydraulic retention time (HRT) significantly influence the efficiency of biological decolorization and degradation in bioreactors. frontiersin.orgnih.govpsu.eduinformaticsjournals.co.inneptjournal.com Optimizing these parameters based on the specific microbial culture or consortium used is essential for achieving high removal rates. For instance, Staphylococcus hominis RMLRT03 showed optimal decolorization of Acid Orange at pH 7.0 and 35°C. nih.govinformaticsjournals.co.in A Lactobacillus strain showed maximum decolorization of Reactive Orange at pH 7 and 30°C with specific co-substrates. psu.edusciepub.com A bacterial consortium for Acid Orange treatment had optimal pH at 7.5 and temperature at 32°C. frontiersin.org

Bioreactor designs should also consider mass transfer limitations, particularly for oxygen in aerobic processes and for the diffusion of dyes and intermediates within biofilms if attached growth systems are used. medcraveonline.com Effective mixing and aeration strategies are important for ensuring adequate contact between the microorganisms, the dye, and necessary co-substrates or electron acceptors.

Integrated and Hybrid Treatment Systems for this compound Abatement

Given the complex nature of azo dyes and the limitations of single treatment methods, integrated and hybrid systems combining different technologies are increasingly explored for comprehensive this compound abatement. These systems aim to leverage the advantages of different processes to achieve higher decolorization, mineralization, and detoxification efficiencies.

One common approach is the integration of chemical or physical processes as a pre-treatment step followed by biological treatment. For example, ozonation can be used as a pre-treatment to break down the complex azo structure and improve the biodegradability of the dye and its intermediates before subsequent biological treatment. juniperpublishers.com Ozonation can achieve rapid color removal and enhance the susceptibility of the dye to microbial degradation. juniperpublishers.com Studies have shown that integrated ozonation-biodegradation processes can achieve high color removal and significant COD reduction. juniperpublishers.com However, it is important to consider that intermediates formed during chemical pre-treatment might be toxic to microorganisms, necessitating careful optimization of the pre-treatment conditions. juniperpublishers.com

Another hybrid approach involves combining biological processes with physical methods like adsorption or membrane filtration. Adsorption can be used to remove the bulk of the dye before biological treatment or to polish the effluent after biological degradation. Membrane filtration can be employed for separating the biomass from the treated water or for further purification.

Integrated microbial fuel cells (MFCs) have also been investigated for the simultaneous treatment of dye-containing wastewater and bioelectricity generation. frontiersin.org In MFCs, azo dyes can be degraded at either the anode (microbial-mediated reduction) or the cathode (enzyme-mediated oxidation, e.g., using laccase). frontiersin.orgresearchgate.net Studies comparing anodic and cathodic degradation of Acid Orange 7 in MFCs have shown that degradation at the cathode using laccase can lead to faster decolorization and the formation of simpler, more stable degradation products compared to anodic bacterial degradation. frontiersin.orgresearchgate.net

Synergistic Effects in Combined Physicochemical and Biological Processes

The recalcitrant nature of azo dyes like this compound often necessitates the integration of multiple treatment technologies to achieve satisfactory removal and degradation. Combined physicochemical and biological processes can exhibit synergistic effects, where the combined efficiency is greater than the sum of the individual processes.

Physicochemical methods, such as adsorption, coagulation/flocculation, advanced oxidation processes (AOPs), and membrane filtration, are effective in removing the color and reducing the concentration of the parent dye molecule. However, these methods may be costly, produce secondary waste streams like sludge, or generate byproducts that are still environmentally undesirable or even more toxic than the parent compound fishersci.atwikipedia.orgnih.gov.

Biological treatment processes, including aerobic and anaerobic degradation by bacteria, fungi, or microbial consortia, offer a more environmentally friendly and potentially cost-effective approach by transforming toxic substances into less harmful or harmless compounds through metabolic activities wikipedia.orgmacsenlab.com. However, the complex structure of azo dyes can make them resistant to conventional biological treatment alone wikipedia.org.

Combining these approaches can leverage the strengths of each method. For instance, physicochemical processes can be used as a pretreatment step to alter the dye structure, making it more amenable to subsequent biological degradation. Ozonation, as an AOP, has shown potential to enhance the biodegradability of wastewaters containing azo dyes, serving as a pretreatment for integrated chemical-biological treatment wikipedia.org. This initial oxidation can lead to the cleavage of the azo bond and the formation of smaller, less complex molecules that can be more readily metabolized by microorganisms.

Conversely, biological processes can be integrated with physicochemical methods to further treat the byproducts generated or to handle the bulk wastewater after initial physicochemical removal. Hybrid systems combining bioremediation with physical processes like photocatalysis or membrane filtration have been explored for textile dyeing wastewater treatment, aiming for improved efficiency and reduced operational costs macsenlab.com.

Furthermore, the use of mixed microbial cultures in biological treatment can exhibit synergistic effects. The diverse enzymatic capabilities within a microbial consortium can lead to more effective degradation of complex azo dye molecules compared to single microbial strains nih.gov. Different species within the consortium may specialize in breaking down different parts of the dye molecule or its intermediates, leading to a more complete degradation. Studies on Acid Orange 7, a related azo dye, have shown that the synergistic effects of bacteria in a mixed culture can lead to more effective degradation nih.gov.

While specific studies detailing the synergistic effects of combined physicochemical and biological processes exclusively for this compound are limited in the provided search results, the principles observed for other azo dyes and textile wastewaters suggest that integrated approaches are promising for enhancing the treatment efficiency and reducing the environmental footprint of this compound waste streams.

Life Cycle Assessment of Integrated Treatment Systems for this compound Waste Streams

Life Cycle Assessment (LCA) is a comprehensive tool used to evaluate the environmental impacts of a product or service throughout its entire life cycle, from raw material extraction to disposal sigmaaldrich.comnih.gov. Applying LCA to integrated treatment systems for this compound waste streams allows for a holistic evaluation of their environmental footprint, considering various impact categories beyond just the removal efficiency of the dye.

An LCA of a treatment system would encompass the environmental burdens associated with the production and transport of chemicals used in physicochemical processes, the energy consumption of equipment (pumps, reactors, aeration systems), the environmental impacts of generating and handling sludge or other solid wastes, and the emissions to air and water throughout the process nih.govnih.gov. For biological processes, it would also consider the cultivation and maintenance of microbial cultures.

While the provided search results discuss LCA in the context of wastewater treatment and dye removal adsorbents nih.govnih.gov, and outline the general principles and benefits of LCA sigmaaldrich.comnih.govnih.gov, specific LCA studies focused on integrated treatment systems exclusively for this compound waste streams were not found. However, the application of LCA principles is highly relevant and necessary for a thorough environmental evaluation of any proposed integrated treatment strategy for this compound. Such studies would provide valuable data for selecting the most sustainable treatment options and guiding process improvements.

Degradation Pathway Elucidation and Intermediate Product Analysis

Understanding the degradation pathway of this compound is crucial for developing effective treatment strategies and assessing the environmental fate and potential impact of its breakdown products. The degradation of azo dyes typically involves the cleavage of the azo bond (-N=N-) and the subsequent transformation of the resulting aromatic amines or other intermediates fishersci.ficenmed.com. The specific intermediates formed and the degradation pathway can vary significantly depending on the treatment method employed (e.g., biological, chemical oxidation, photocatalysis).

Identification of Transient and Stable Degradation Intermediates

Studies on the photooxidative degradation of C.I. Reactive Orange 16 (this compound) have identified several intermediate products. Analysis using techniques like GC/MS has revealed the formation of compounds such as 6-acetylamino-3-aminonaphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid nih.govnih.gov. It is noted that during GC/MS analysis in methanol, some products, like phthalic acid, may be detected in their methylated form due to reactions with the solvent at higher temperatures nih.govnih.gov. Another study on the degradation of Reactive Orange 16 by Lactobacillus identified 1-amino-1-naphthalene sulphonic acid as a degradation product ontosight.ai.

Studies on the degradation of other azo dyes, such as Acid Orange 7 (AO7) and Carmoisine red, provide further insights into the types of intermediates that can be expected from azo dye degradation. For AO7, intermediates like Naphthalen-2-ol, (4-sulfophenyl)diazenyl, phthalic acid, and benzoic acid have been identified under various degradation conditions uni.luwikipedia.org. Anaerobic degradation often leads to the formation of aromatic amines uni.lufishersci.se. Oxidative processes can yield phenolic compounds and carboxylic acids uni.lucartrite.co.uk.

The identification of both transient and stable intermediates is important. Transient intermediates are short-lived species formed during the initial stages of degradation, while stable intermediates are more persistent compounds that may accumulate if not further degraded. Techniques like GC/MS and LC-MS are commonly used for the identification and analysis of these degradation products nih.govnih.govontosight.aiuni.lucartrite.co.uk.

Mechanistic Postulation of Azo Bond Cleavage and Aromatic Ring Opening

The degradation of azo dyes is primarily initiated by the cleavage of the azo bond (-N=N-). This cleavage can occur via reductive or oxidative mechanisms, depending on the treatment process.

Under anaerobic biological conditions, reductive cleavage of the azo bond is common, mediated by azoreductase enzymes in microorganisms uni.lufishersci.co.uk. This process typically breaks the chromophoric azo group, leading to decolorization, and produces colorless aromatic amines uni.lufishersci.se.

In oxidative processes, such as those involving hydroxyl radicals (•OH) or other reactive species (e.g., in AOPs like Fenton or photooxidation), the azo bond can be attacked oxidatively fishersci.ficartrite.co.uk. Proposed mechanisms involve the addition of radicals to the azo linkage, leading to its scission fishersci.fi. There can be debate on whether the C-N or N=N bond is cleaved first fishersci.fi.

Following the cleavage of the azo bond, the resulting aromatic intermediates, such as aromatic amines or sulfonated aromatic compounds, undergo further degradation. This typically involves hydroxylation of the aromatic rings, making them more susceptible to ring opening fishersci.fi. Aromatic ring opening breaks the cyclic structure, leading to the formation of aliphatic compounds, including carboxylic acids cartrite.co.uk. These smaller organic molecules can then be further mineralized to carbon dioxide, water, and inorganic ions under favorable conditions cartrite.co.uk.

The specific pathway of aromatic ring opening can depend on the structure of the aromatic intermediate and the degradation conditions. For example, catechol-like structures formed after hydroxylation are prone to ring cleavage by dioxygenase enzymes in biological systems or by oxidative attack in chemical processes uni.lu.

For this compound, with its substituted naphthalene (B1677914) and phenyl rings linked by an azo bond, the degradation would likely involve initial cleavage of the azo bond, followed by the transformation and eventual opening of the resulting naphthalene and phenyl derivatives. The presence of sulfonate groups on the aromatic rings can influence the degradation pathway and the properties of the intermediates.

Assessment of Environmental Impact of Degradation By-products (Excluding Direct Toxicity)

While the goal of degradation is to transform the parent dye into less harmful substances, the intermediate and final byproducts can still pose environmental risks, even excluding direct toxicity to organisms.

One significant environmental impact of azo dye byproducts is their persistence and potential for bioaccumulation in the environment cenmed.com. Some aromatic amines, common products of reductive azo cleavage, can be recalcitrant to further degradation, particularly under aerobic conditions uni.lufishersci.se. Their persistence can lead to their accumulation in water bodies and sediments.

The presence of colored intermediates or byproducts, even if less intensely colored than the original dye, can still affect the aesthetic quality of water bodies and interfere with light penetration, impacting aquatic photosynthesis cenmed.comwikipedia.org.

Degradation byproducts can also contribute to the chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the wastewater, impacting the oxygen levels in receiving waters and affecting aquatic life cenmed.com.

Furthermore, certain degradation processes, particularly those involving chlorine or other halogens (which might be present in some treatment chemicals or the wastewater itself), can lead to the formation of chlorinated organic byproducts, including absorbable organic halogens (AOX) nih.gov. These chlorinated compounds can be more persistent and environmentally problematic than their non-halogenated counterparts nih.gov.

Analytical Methodologies for Environmental Monitoring and Quantification of Acid Orange 166

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying non-volatile and semi-volatile organic compounds, including textile dyes like Acid Orange 166. The principle involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Method development for this compound using HPLC typically involves selecting an appropriate stationary phase (commonly reversed-phase C18 columns), optimizing the mobile phase composition (mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), and determining optimal flow rates and detection wavelengths. najah.edu Validation of the developed HPLC method is essential to ensure its reliability and accuracy for environmental monitoring. This process involves evaluating parameters such as linearity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), accuracy (recovery), precision (repeatability and reproducibility), and selectivity.

While specific detailed research findings solely focused on HPLC method development and validation specifically for this compound in environmental matrices were not extensively found in the search results, general principles and applications of HPLC for dye analysis and environmental monitoring are well-established. For instance, HPLC with UV detection has been used for the determination of other acid orange dyes, such as Acid Orange 7, Acid Orange 10, and Acid Orange 12, demonstrating the applicability of the technique to this class of compounds. najah.edu Studies on these related dyes have shown linear calibration ranges and acceptable detection limits and recovery rates, providing a strong indication that similar performance can be achieved for this compound with appropriate method optimization. najah.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Spectrophotometric and Spectrofluorometric Techniques for Monitoring this compound

Spectrophotometric and spectrofluorometric techniques are analytical methods that utilize the interaction of light with a substance to determine its concentration. Spectrophotometry measures the absorbance or transmission of light through a sample at specific wavelengths, while spectrofluorometry measures the fluorescence emitted by a substance after excitation at a particular wavelength.

This compound, being a colored organic dye, is expected to exhibit characteristic absorption in the visible spectrum, making spectrophotometry a potentially simple and cost-effective method for its monitoring, particularly in relatively clean water samples. The intensity of absorbed light is directly proportional to the concentration of the dye, according to the Beer-Lambert Law.

Spectrofluorometry is generally more sensitive than spectrophotometry for compounds that exhibit strong fluorescence. While the fluorescence properties of this compound were not specifically detailed in the search results, many organic dyes are fluorescent, and spectrofluorometry can be a valuable tool for their detection and quantification at lower concentrations. hawaii.edunih.govmdpi.comacs.orgbham.ac.uk Fluorescence measurements involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. hawaii.eduacs.org Factors such as pH, solvent, and the presence of other substances in the matrix can influence fluorescence intensity and may need to be considered during method development. mdpi.com

Studies on the use of fluorescence spectroscopy for monitoring wastewater have shown its utility for detecting various organic pollutants, including fluorescent whitening agents and other organic matter. bham.ac.uk While direct application to this compound was not found, the principles and instrumentation are applicable to fluorescent dyes. The development of fluorescent sensors for various analytes also highlights the potential for creating specific probes for this compound if it possesses suitable fluorescence characteristics. acs.org

Capillary Electrophoresis (CE) and Electrophoretic Methods for Separation and Detection

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-mass ratio and their differential migration in an electric field applied across a narrow capillary tube filled with an electrolyte solution. nih.govuonbi.ac.ke Electrophoretic methods, in general, are well-suited for the separation of charged molecules, including many organic dyes which exist in anionic form. nih.govuonbi.ac.ke

Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is commonly used for the separation of ionic species. The separation is influenced by the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) of the buffer solution. nih.gov For anionic dyes like this compound, the pH of the background electrolyte is critical to ensure adequate separation and migration towards the detector. nih.gov

CE offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. uonbi.ac.ke Detection in CE can be achieved using various methods, including UV-Vis absorbance, fluorescence, and mass spectrometry (CE-MS). nih.govuonbi.ac.kepsu.edunih.gov UV detection is common for dyes due to their chromophoric properties. nih.gov Electrochemical detection has also been explored for textile dyes in CE, offering potentially lower detection limits compared to UV detection. nih.gov

While specific applications of CE for the analysis of this compound were not explicitly found, CE has been successfully applied to the separation and determination of other textile dyes, including Acid Orange 7 and Acid Orange 8. nih.gov Researchers have used CE for environmental monitoring of textile dyes in surface water, demonstrating its applicability in this field. nih.gov Non-aqueous capillary electrophoresis (NACE) can be an alternative for separating hydrophobic colored compounds that might interact with the capillary walls in aqueous systems. nih.gov

Advanced Sample Preparation Techniques for Complex Environmental Matrices

Environmental matrices such as water, soil, and sediment are often complex and contain numerous components that can interfere with the analysis of target analytes like this compound. Therefore, effective sample preparation is a critical step to isolate, preconcentrate, and clean up the sample before analysis by techniques like HPLC, LC-MS/MS, or CE. researchgate.netresearchgate.net Advanced sample preparation techniques aim to improve the accuracy, sensitivity, and reliability of the analytical method by reducing matrix effects and increasing analyte concentration. researchgate.netresearchgate.net

Common advanced sample preparation techniques used for environmental samples include Solid Phase Extraction (SPE), Solid Phase Microextraction (SPME), and miniaturized techniques like Microextraction by Packed Syringe (MEPS). researchgate.netmdpi.com

Solid Phase Extraction (SPE): SPE is a widely used technique that employs a solid sorbent material to selectively retain the target analyte while the matrix components are washed away. researchgate.net The retained analyte is then eluted with a suitable solvent. SPE allows for preconcentration of the analyte and removal of interfering substances. Various sorbent materials are available, and the choice depends on the chemical properties of the analyte and the matrix. researchgate.net

Solid Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from the sample matrix or headspace. mdpi.com The extracted analytes are then desorbed directly into the analytical instrument (e.g., GC or HPLC). SPME is simple, rapid, and minimizes solvent usage. mdpi.com It can be applied to gaseous, liquid, and solid samples. mdpi.com Headspace SPME is particularly useful for volatile and semi-volatile compounds in complex matrices, helping to minimize matrix effects.

Microextraction by Packed Syringe (MEPS): MEPS is a miniaturized version of SPE where the sorbent material is packed into a syringe. mdpi.com It offers reduced sample and solvent volumes and can be easily coupled online with chromatographic systems. mdpi.com

Optimization of sample preparation parameters, such as the choice of extraction solvent, pH, sample volume, and elution procedure, is crucial to achieve high recoveries and minimize matrix effects. researchgate.netresearchgate.net The effectiveness of different sample preparation techniques can vary depending on the specific environmental matrix and the target analyte. Research findings highlight the importance of meticulous sample preparation, as it accounts for a significant portion of errors in analytical data. researchgate.net

Theoretical and Computational Chemistry Studies of Acid Orange 166

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are widely used to investigate the electronic structure and reactivity of molecules. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential, hardness, and electrophilicity index, DFT can provide valuable information about a molecule's stability and its propensity to react with other species researchgate.netresearchgate.net. The HOMO-LUMO energy gap, for instance, is a key descriptor related to chemical reactivity and molecular stability researchgate.netdergipark.org.tr. A smaller gap often indicates higher reactivity.

DFT studies on dyes, including azo dyes, have explored their electronic properties to understand their interaction with adsorbents and their degradation mechanisms researchgate.netresearchgate.netacs.org. These calculations can help identify potential reactive sites within the Acid Orange 166 molecule, which is essential for predicting how it might behave in various chemical environments or during degradation processes. For example, theoretical reactivity descriptors derived from DFT can clarify intermolecular interactions researchgate.net.

Molecular Dynamics Simulations for Adsorption and Interaction Mechanisms

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions in various environments, such as solutions or at interfaces mdpi.comnih.govacs.org. For dyes like this compound, MD simulations can provide insights into adsorption mechanisms onto different materials, such as adsorbents used in wastewater treatment cumhuriyet.edu.trresearchgate.net.

Reaction Pathway Modeling for Oxidative and Reductive Transformations

Reaction pathway modeling involves using computational methods to map out the step-by-step chemical transformations that a molecule undergoes during a reaction, such as oxidation or reduction acs.org. For azo dyes like this compound, understanding the degradation pathways is crucial for assessing the toxicity of transformation products and optimizing degradation processes.

Computational studies, often employing DFT, can investigate the feasibility of different reaction mechanisms and identify transition states and intermediate species acs.org. This helps in understanding how oxidizing or reducing agents interact with the dye molecule and where bond cleavage is likely to occur acs.org. For example, DFT methods have been used to model the oxidative degradation of azo dyes, suggesting that cleavage of the N=N bond can occur following the addition of hydroxyl radicals acs.org. Reaction pathway modeling can provide insights into the reactive species involved and the sequence of events leading to the decolorization and mineralization of the dye ijltemas.inresearchgate.netnih.gov. Studies on the oxidative decolorization of Acid Orange 7 (a related azo dye) have utilized kinetic and mechanistic approaches to propose plausible reaction pathways and identify oxidation products ijltemas.innih.gov.

Sustainable Industrial Applications and Environmental Management of Acid Orange 166 Non Clinical

Management and Treatment of Industrial Wastewater Containing Acid Orange 166

Industrial wastewater containing this compound and other textile dyes poses a significant environmental challenge due to its color, high chemical oxygen demand (COD), and low biodegradability. ijcce.ac.iriwaponline.com Effective treatment is crucial before discharge to prevent harm to aquatic ecosystems and human health. apacsci.comigem.orgekb.egnih.gov

Various physical, chemical, and biological methods are employed for the treatment of textile wastewater containing azo dyes. nih.goviwaponline.commdpi.comcabidigitallibrary.orgmdpi.com

Physical Methods: These include adsorption, membrane filtration, coagulation, flocculation, and sedimentation. nih.govmdpi.comcabidigitallibrary.org Adsorption using materials like activated carbon, zeolites, and nanoparticles has shown effectiveness in removing dyes from wastewater. mdpi.comnih.govmdpi.comfrontiersin.orgsemanticscholar.org Membrane filtration techniques such as ultrafiltration and nanofiltration can also effectively remove dye molecules based on size exclusion. genesiswatertech.commdpi.comcabidigitallibrary.orgmdpi.com

Chemical Methods: These involve processes like oxidation, coagulation-flocculation, electrochemical oxidation, and photocatalytic degradation. mdpi.com Advanced Oxidation Processes (AOPs), including ozonation, Fenton processes, and UV-based methods, are promising for degrading recalcitrant organic pollutants like azo dyes by generating reactive radicals. ijcce.ac.irnih.goviwaponline.commdpi.comsemanticscholar.orgjuniperpublishers.com

Biological Methods: These utilize microorganisms such as bacteria, fungi, and algae to decolorize and degrade dyes. ekb.egnih.goviwaponline.comcabidigitallibrary.orgmdpi.comfrontiersin.org While conventional biological methods may be insufficient for complex azo dyes, integrated systems combining anaerobic and aerobic processes can improve efficiency by first breaking down azo bonds anaerobically, followed by aerobic degradation of the resulting aromatic amines. frontiersin.org Bioaugmentation, introducing specific microbial consortia with dye-degrading capabilities, is also being explored. nih.govfrontiersin.orgmdpi.com

Research findings highlight the potential of specific treatment combinations. For instance, a bacterial consortium consisting of Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea demonstrated significant decolorization and degradation of Acid Orange, with observed reductions in BOD, COD, and TOC. frontiersin.org Studies have also investigated the removal of Acid Orange 7 (a related azo dye) using combinations of UV radiation, ultrasonic methods, and MgO nanoparticles, as well as enzymatic approaches using horseradish peroxidase. cabidigitallibrary.orgsemanticscholar.org

Here is a summary of common wastewater treatment methods for textile dyes:

Treatment MethodCategoryMechanismAdvantagesLimitations
AdsorptionPhysicalPollutants adhere to adsorbent surfaceEffective for color removal, relatively simple operationAdsorbent regeneration/disposal, can be costly for large volumes
Membrane FiltrationPhysicalSeparation based on size and chargeHigh-quality effluent, removes various pollutantsHigh initial and operating costs, membrane fouling
Coagulation-FlocculationPhysical/ChemicalAggregation of pollutants into larger flocsRemoves suspended solids and some dyes, widely usedGenerates significant sludge, may not remove soluble dyes effectively
Advanced Oxidation ProcessesChemicalGeneration of reactive radicals for degradationEffective for recalcitrant dyes, potential for complete mineralizationCan be energy-intensive, may produce byproducts
Biological TreatmentBiologicalMicrobial degradation and decolorizationCost-effective, environmentally friendly, low sludge production (in some cases)Sensitive to wastewater composition, may be slow or ineffective for some dyes

Recirculation and Reuse Strategies for Treated this compound Waste Streams

The increasing demand for freshwater and the need to minimize environmental impact are driving the adoption of water recirculation and reuse strategies in the textile industry. mdpi.comtaltech.ee Treating wastewater containing this compound to a quality suitable for reuse in dyeing or other industrial processes requires advanced treatment technologies. genesiswatertech.com

Tertiary treatment processes, such as membrane filtration (RO/NF), advanced oxidation processes, and activated carbon adsorption, are crucial for removing residual color, organic matter, and salts from secondary treated effluent, making it suitable for reuse. mdpi.commdpi.com The goal is often to achieve zero liquid discharge (ZLD), where all wastewater is treated and reused, minimizing or eliminating the discharge of effluent. mdpi.com

Implementing effective recirculation and reuse strategies can lead to significant water savings and reduced wastewater treatment and disposal costs. However, challenges include the accumulation of salts and chemicals in the recycled water, which can affect dyeing quality, and the need for robust monitoring and control systems to ensure the quality of the reused water.

Regulatory Frameworks and Environmental Policy Implications for Azo Dye Management

Regulatory frameworks and environmental policies play a critical role in controlling the use and discharge of azo dyes like this compound. Many regions have implemented regulations to restrict or ban certain azo dyes that can cleave to form carcinogenic aromatic amines. textilefocus.comapacsci.comigem.org

The European Union's REACH (Registration, Evaluation, Authorization and Restriction of Chemicals) regulation is a prominent example, restricting the use of certain azo dyes in textiles that come into contact with the skin. textilefocus.com Other regulations, such as the EU Water Framework Directive and the Clean Water Act in the United States, set standards for water quality and regulate the discharge of pollutants, including textile dyes, through industrial effluent treatment. apacsci.com

These regulations incentivize the textile industry to adopt cleaner production methods, develop eco-friendly dyes, and invest in effective wastewater treatment technologies. apacsci.comsustainability-directory.com Initiatives like the Zero Discharge of Hazardous Chemicals (ZDHC) Programme also push for the elimination of hazardous chemicals from textile production, often aligning with and exceeding regulatory requirements. apacsci.comsustainability-directory.com

Environmental policies are increasingly emphasizing the "polluter pays" principle, holding industries accountable for the environmental damage they cause and encouraging the internalization of environmental costs. sustainability-directory.com This drives the adoption of sustainable practices and investments in advanced wastewater treatment and reuse technologies. mdpi.comvintly.com

Q & A

Q. What are the standard protocols for synthesizing Acid Orange 166 in laboratory settings, and how is purity validated?

this compound is typically synthesized via diazotization of a primary aromatic amine followed by coupling with a naphthol derivative. Critical steps include temperature control during diazotization (0–5°C) and pH adjustment (8–10) for coupling. Purity is validated using HPLC (≥98% purity threshold), supported by spectral characterization (NMR, FTIR, and high-resolution mass spectrometry). Reproducibility requires strict adherence to stoichiometric ratios and exclusion of moisture .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound under different environmental conditions?

UV-Vis spectroscopy (λmax 480–500 nm) monitors chromophore stability, while FTIR identifies functional group degradation (e.g., loss of sulfonic acid peaks at 1030 cm<sup>-1</sup>). For structural confirmation, <sup>1</sup>H NMR in DMSO-d6 resolves aromatic proton splitting patterns. Comparative analysis under controlled pH (2–12) and UV exposure provides degradation kinetics .

Q. What steps are essential for validating the reproducibility of this compound's synthesis across different laboratory environments?

Inter-laboratory validation includes:

  • Standardized reagent grades (e.g., ACS-certified sodium nitrite).
  • Detailed SOPs with reaction time, temperature, and quenching steps.
  • Round-robin testing to compare yields and purity metrics (e.g., HPLC retention times). Discrepancies >5% in yield or purity trigger protocol audits .

Q. How do researchers assess the thermal stability of this compound using differential scanning calorimetry (DSC)?

DSC protocols involve heating rates of 10°C/min under nitrogen, with sample masses <5 mg to avoid thermal lag. Endothermic peaks (dehydration) and exothermic events (decomposition) are analyzed for onset temperatures. Replicate runs (n=3) ensure precision, with deviations >2°C indicating instrumental recalibration needs .

Q. What are the critical parameters to monitor during the spectrophotometric quantification of this compound in aqueous solutions?

Key parameters include:

  • Wavelength selection (calibration at λmax ± 2 nm).
  • pH control (buffered solutions to stabilize the azo bond).
  • Interference screening (e.g., metal ions via EDTA masking). Calibration curves (R<sup>2</sup> ≥ 0.995) must be validated daily using certified reference materials .

Advanced Research Questions

Q. How should researchers design experiments to investigate the interaction between this compound and biological macromolecules, such as proteins or DNA?

Use fluorescence quenching assays with bovine serum albumin (BSA) to calculate binding constants (Ksv) via Stern-Volmer plots. For DNA interactions, employ ethidium bromide displacement assays monitored by circular dichroism. Include controls for ionic strength and temperature effects. Statistical validation requires triplicate runs and ANOVA to assess significance (p < 0.05) .

Q. What strategies can mitigate inconsistencies in reported degradation rates of this compound across studies with varying experimental parameters?

Standardize degradation protocols by:

  • Fixing light intensity (e.g., 500 W/m<sup>2</sup> for photolysis studies).
  • Reporting dissolved oxygen levels in aqueous systems.
  • Using radical scavengers (e.g., isopropanol) to isolate degradation pathways. Meta-analyses should weight data by sample size and method precision (e.g., HPLC vs. spectrophotometry) .

Q. What advanced chromatographic techniques resolve co-eluting degradation products of this compound in complex matrices?

Ultra-performance liquid chromatography (UPLC) with a C18 column (1.7 µm particles) and 0.1% formic acid mobile phase achieves baseline separation. Coupling with quadrupole-time-of-flight (Q-TOF) MS enables structural identification via fragmentation patterns (m/z 50–1000). Data-independent acquisition (DIA) improves detection of low-abundance metabolites .

Q. How can multivariate statistical models be applied to predict the environmental fate of this compound based on its physicochemical properties?

Principal component analysis (PCA) reduces variables like log P (octanol-water coefficient), solubility, and photolytic half-life into principal components. Multiple linear regression models correlate these with biodegradation rates (e.g., OECD 301F assay data). Cross-validation (k-fold) ensures model robustness (R<sup>2</sup>adj > 0.85) .

Q. What mechanistic insights can be gained from combining computational chemistry with experimental data on this compound's reactivity?

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic attack sites on the azo bond. Experimental validation via kinetic studies (e.g., pseudo-first-order rate constants under varying pH) confirms computational findings. Discrepancies >10% between theoretical and experimental activation energies necessitate basis set re-evaluation (e.g., 6-311+G**) .

Methodological Notes

  • Data Contradiction Analysis : For conflicting results (e.g., variable photostability), use factorial ANOVA to isolate interactions between variables (pH, light source). Post-hoc Tukey tests identify significant outliers .
  • Experimental Design : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness testing .
  • Statistical Reporting : Apply arcsin√ transformation to proportional data (e.g., degradation percentages) to stabilize variance before parametric testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.